3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole
Overview
Description
3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a 4-chlorophenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with propionyl chloride to form the corresponding hydrazide, which is then cyclized using phosphoryl chloride to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the oxadiazole ring .
Scientific Research Applications
3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: The compound is studied for its use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,2,4-oxadiazole: Lacks the propyl group, which can affect its chemical properties and applications.
5-Phenyl-1,2,4-oxadiazole: Substituted with a phenyl group instead of a chlorophenyl group, leading to different reactivity and applications.
Uniqueness
3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole is unique due to the presence of both the chlorophenyl and propyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGRFSLOMKCBLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388078 | |
Record name | 3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570396-43-9 | |
Record name | 3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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